molecular formula C14H12N4O2S B11609942 Nicotinaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)hydrazone

Nicotinaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)hydrazone

Cat. No.: B11609942
M. Wt: 300.34 g/mol
InChI Key: BEJXPVNCHOTKDK-MHWRWJLKSA-N
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Description

NICOTINALDEHYDE 3-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLHYDRAZONE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NICOTINALDEHYDE 3-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLHYDRAZONE typically involves the condensation of nicotinaldehyde with a suitable hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

NICOTINALDEHYDE 3-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLHYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or reagent in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of NICOTINALDEHYDE 3-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLHYDRAZONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Nicotinaldehyde derivatives: Compounds with similar structures but different functional groups.

    Benzisothiazole derivatives: Compounds containing the benzisothiazole moiety.

    Hydrazone derivatives: Compounds with the hydrazone functional group.

Uniqueness

NICOTINALDEHYDE 3-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLHYDRAZONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

N-methyl-1,1-dioxo-N-[(E)-pyridin-3-ylmethylideneamino]-1,2-benzothiazol-3-amine

InChI

InChI=1S/C14H12N4O2S/c1-18(16-10-11-5-4-8-15-9-11)14-12-6-2-3-7-13(12)21(19,20)17-14/h2-10H,1H3/b16-10+

InChI Key

BEJXPVNCHOTKDK-MHWRWJLKSA-N

Isomeric SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CN=CC=C3

Canonical SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CN=CC=C3

Origin of Product

United States

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